1-Chlorobutane-d9

Isotopic purity Deuterium enrichment Internal standard

1-Chlorobutane-d9 (Butyl-d9 chloride, CAS 175540-76-8) is a perdeuterated isotopologue of 1-chlorobutane in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉Cl. This compound is produced at isotopic purity levels of ≥98 atom % D and is supplied as a clear, colorless liquid.

Molecular Formula C4H9Cl
Molecular Weight 101.62 g/mol
CAS No. 175540-76-8
Cat. No. B1531985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobutane-d9
CAS175540-76-8
Molecular FormulaC4H9Cl
Molecular Weight101.62 g/mol
Structural Identifiers
SMILESCCCCCl
InChIInChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2
InChIKeyVFWCMGCRMGJXDK-YNSOAAEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobutane-d9 (CAS 175540-76-8): Isotopic Purity and Physicochemical Specifications for Analytical and Synthetic Applications


1-Chlorobutane-d9 (Butyl-d9 chloride, CAS 175540-76-8) is a perdeuterated isotopologue of 1-chlorobutane in which all nine hydrogen atoms are replaced by deuterium, yielding the molecular formula C₄D₉Cl . This compound is produced at isotopic purity levels of ≥98 atom % D and is supplied as a clear, colorless liquid . Its primary utility lies in serving as an isotopically labeled internal standard for quantitative GC–MS and LC–MS analyses, where the characteristic M+9 mass shift and near-identical chemical behavior to the native analyte enable precise and accurate quantification [1]. The compound is also employed as a deuterated building block in the synthesis of perdeuterated organic molecules, including ionic liquids and pharmaceuticals .

Why 1-Chlorobutane-d9 Cannot Be Replaced by Unlabeled 1-Chlorobutane or Partially Deuterated Analogs in Quantitative MS Assays


In quantitative mass spectrometry, the selection of an internal standard is critical for correcting matrix effects, ionization variability, and extraction recovery [1]. Unlabeled 1-chlorobutane (CAS 109-69-3) is unsuitable because it is indistinguishable from the analyte of interest, precluding separate detection . Partially deuterated analogs (e.g., 1-chlorobutane-d₁) introduce significant isotopic impurity signals at the native analyte m/z, compromising assay accuracy and limit of quantitation (LOQ) [2]. Furthermore, the perdeuteration of 1-chlorobutane-d9 ensures a uniform +9 Da mass shift, providing complete chromatographic and mass spectrometric resolution from the protiated analyte, which is essential for reliable quantitative workflows in bioanalysis and environmental monitoring .

Quantitative Differentiation of 1-Chlorobutane-d9 vs. Unlabeled and Analogous Compounds


Isotopic Purity and Residual Protium Content of 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

1-Chlorobutane-d9 is supplied with a certified minimum isotopic enrichment of 98 atom % D, corresponding to ≤2 atom % residual protium (H) . In contrast, unlabeled 1-chlorobutane (CAS 109-69-3) contains only natural abundance deuterium (≈0.0156 atom % D) [1]. This high degree of deuteration minimizes isotopic crosstalk and ensures that the internal standard signal does not interfere with the analyte peak, a critical requirement for achieving low limits of quantification in bioanalytical methods [2].

Isotopic purity Deuterium enrichment Internal standard LC-MS

Mass Spectrometric Resolution: M+9 Shift of 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

Complete perdeuteration of the butyl chain in 1-chlorobutane-d9 confers a nominal mass shift of +9 Da relative to unlabeled 1-chlorobutane (M→M+9) . This separation is sufficient to resolve the internal standard from the analyte in both full-scan and selected ion monitoring (SIM) modes across common quadrupole and time-of-flight instruments . In comparison, a single deuterium substitution (e.g., 1-chlorobutane-d₁) yields only a +1 Da shift, which may be insufficient to separate isotopic envelopes from the native analyte, particularly for chlorine-containing compounds that exhibit a characteristic M, M+2 pattern [1].

Mass spectrometry GC-MS LC-MS Internal standard

Chromatographic H/D Isotope Effect and Retention Time Shift in GC-MS

Deuterated analytes exhibit a well-documented chromatographic H/D isotope effect (hdIEC) in gas chromatography, eluting earlier than their protiated counterparts [1]. For perdeuterated compounds, the magnitude of the retention time shift is proportional to the number of deuterium atoms [2]. The hdIEC is defined as tR(H)/tR(D) and typically ranges from 1.0009 to 1.0400 across a broad range of analytes [3]. While a specific value for 1-chlorobutane-d9 is not reported, the presence of nine deuterium atoms predicts a measurable, reproducible shift relative to 1-chlorobutane, enabling unambiguous chromatographic resolution when combined with MS detection .

Chromatography GC-MS Isotope effect Retention time

Density and Physicochemical Properties: 1-Chlorobutane-d9 vs. Unlabeled 1-Chlorobutane

Deuteration significantly alters physical properties due to the increased mass of deuterium. 1-Chlorobutane-d9 exhibits a density of 0.971 g/mL at 25 °C , which is approximately 9.6% higher than the density of unlabeled 1-chlorobutane (0.886 g/mL at 20–25 °C) . In contrast, the boiling points of the two isotopologues are nearly identical (77–78 °C) , indicating that vapor pressure and volatility are minimally affected. This density difference must be accounted for when preparing calibration standards by volume, as gravimetric preparation is recommended for highest accuracy [1].

Physical properties Density Deuterium isotope effect Sample preparation

Optimal Application Scenarios for 1-Chlorobutane-d9 Driven by Quantitative Differentiation


Quantitative GC-MS and LC-MS Bioanalysis Using 1-Chlorobutane-d9 as an Internal Standard

In regulated bioanalytical laboratories (e.g., pharmacokinetic studies, clinical toxicology), 1-chlorobutane-d9 is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 1-chlorobutane or structurally related alkyl halides in biological matrices [1]. The 98 atom % D isotopic purity and +9 Da mass shift ensure that the internal standard is fully resolved from the analyte by MS, while the chromatographic H/D isotope effect [2] provides partial or complete chromatographic separation, minimizing ion suppression. This combination of properties enables the achievement of FDA and EMA bioanalytical method validation criteria for accuracy and precision (typically within ±15%) [3].

Synthesis of Perdeuterated Building Blocks for Neutron Scattering and NMR Studies

1-Chlorobutane-d9 serves as a key alkylating agent in the preparation of perdeuterated ionic liquids and pharmaceutical intermediates . For example, it has been used to synthesize d-C₄mimFeCl₄, a deuterated ionic liquid employed in neutron scattering experiments to probe magnetic excitations while avoiding the strong incoherent scattering contribution from hydrogen atoms . The high isotopic purity (≥98 atom % D) minimizes protium background, which is essential for obtaining high-quality neutron scattering data and for simplifying ¹H NMR spectra of deuterated products .

Environmental Monitoring and Trace Analysis of Volatile Organic Compounds (VOCs)

In environmental analytical chemistry, 1-chlorobutane-d9 is used as a surrogate or internal standard for the quantification of 1-chlorobutane and other volatile halogenated hydrocarbons in air, water, and soil samples via purge-and-trap GC-MS . The M+9 mass shift allows the internal standard to be spiked into samples at known concentrations without interfering with the native analyte signal, even in complex environmental matrices containing numerous co-eluting compounds. The predictable chromatographic behavior [4] also aids in retention time locking and method transfer across laboratories.

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